UK-396082

TAFIa thrombosis fibrinolysis

UK-396082 is a low-MW, imidazolepropionic acid TAFIa inhibitor with a 10 nM Ki and >1000-fold selectivity over CPN, making it essential for researchers needing precise pharmacological fibrinolysis modulation without confounding bleeding. It uniquely improves survival from 16% to 80% in rat subtotal nephrectomy CKD models and reduces AAA mortality versus antibody therapies. Its well-defined selectivity profile makes it a reliable reference standard for TAFIa assay development. Procure this compound with confidence for robust, reproducible in vivo antifibrotic and antithrombotic studies.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 400044-47-5
Cat. No. B1683374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-396082
CAS400044-47-5
Synonyms5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid
5-amino-PIMPA
UK 396,082
UK 396082
UK-396,082
UK-396082
UK396,082
UK396082
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCCN1C=C(N=C1)CC(CCCN)C(=O)O
InChIInChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1
InChIKeyOTDGPKRCQXSTPV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UK-396082: A Potent and Selective TAFIa Inhibitor for Antithrombotic and Antifibrotic Research


UK-396082 (CAS 400044-47-5, also known as compound 21) is a low-molecular-weight (239 Da) imidazolepropionic acid derivative that functions as a potent, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a zinc-based exopeptidase (CPB2) that attenuates fibrinolysis by cleaving C-terminal lysine residues from fibrin [1]. It exhibits a Ki of 10 nM against TAFIa and demonstrates >1000-fold selectivity over plasma carboxypeptidase N (CPN) [2], and has been evaluated in both antithrombotic and antifibrotic disease models [3].

Why UK-396082 Cannot Be Replaced by Other TAFI Inhibitors or Antithrombotics


TAFIa inhibitors are not a monolithic class; they diverge significantly in chemical scaffold, potency, target selectivity, and clinical safety profile. UK-396082, a small-molecule imidazolepropionic acid, occupies a distinct pharmacological space characterized by a 10 nM Ki and >1000-fold CPN selectivity [1]. In contrast, other TAFI-directed agents—such as the monoclonal antibody MA-TCK26D6, the phosphinate peptide mimetic BX 528 (2 nM), or the low-molecular-weight DS-1040 (IC50 ~5.9 nM)—exhibit different selectivity indices, pharmacokinetic properties, and bleeding risk profiles [2][3]. Substituting one TAFI inhibitor for another without rigorous consideration of these parameters can compromise experimental reproducibility and lead to divergent in vivo outcomes, particularly in models of thrombosis and fibrosis.

Quantitative Differentiation Evidence for UK-396082 Relative to Comparators


TAFIa Inhibition Potency (Ki) Compared to BX 528 and DS-1040

UK-396082 inhibits TAFIa with a Ki of 10 nM [1]. The phosphinate peptide mimetic BX 528 exhibits a higher potency (Ki = 2 nM) [2], while the small-molecule DS-1040 shows an IC50 of 5.92 nM against human TAFIa [3]. UK-396082 occupies a moderate potency tier among clinical-stage TAFIa inhibitors, balancing target engagement with favorable selectivity.

TAFIa thrombosis fibrinolysis

Selectivity Over Carboxypeptidase N (CPN) Relative to BX 528

UK-396082 exhibits >1000-fold selectivity for TAFIa over the major off-target plasma carboxypeptidase N (CPN) [1]. BX 528 is reported to have 'almost no measurable effect' on CPN, though a precise fold-selectivity value is not universally reported [2]. UK-396082's high CPN selectivity minimizes confounding effects on bradykinin and anaphylatoxin metabolism.

selectivity off-target CPN

In Vivo Antithrombotic Efficacy and Bleeding Risk Profile Compared to Other Antithrombotics

In a rabbit model of venous thrombosis, UK-396082 demonstrated significant antithrombotic efficacy without prolonging surgical bleeding time [1]. In contrast, direct thrombin inhibitors (e.g., dabigatran) and factor Xa inhibitors (e.g., rivaroxaban) are associated with increased bleeding risk [2]. This functional uncoupling of antithrombotic activity from bleeding is a key differentiator.

antithrombotic bleeding risk rabbit model

In Vivo Survival Benefit in Experimental Renal Fibrosis

In a rat subtotal nephrectomy model of chronic kidney disease (CKD), UK-396082 treatment improved cumulative survival from 16% in untreated animals to 80% [1]. This survival benefit was accompanied by reductions in glomerular and tubulointerstitial fibrosis and preservation of renal function (creatinine clearance).

fibrosis CKD nephrectomy

In Vivo Mortality Reduction in Abdominal Aortic Aneurysm (AAA) Model

In the angiotensin II-induced AAA model in ApoE-/- mice, UK-396082 reduced AAA rupture-associated mortality from 40.0% (control) to 8.3% (log-rank p=0.05) [1]. The monoclonal antibody TAFI inhibitor MA-TCK26D6 reduced mortality to 16.6% (p=0.16), indicating that UK-396082 may offer superior survival protection in this model.

AAA aneurysm mortality

Preclinical and Clinical Pharmacokinetic Profile

UK-396082 exhibits an excellent pharmacokinetic profile characterized by paracellular absorption, low clearance, and a low volume of distribution (log D = -2.8) [1]. This profile, driven by its low molecular weight (239 Da) and high hydrophilicity, contrasts with the more lipophilic or peptide-like properties of other TAFIa inhibitors such as BX 528.

pharmacokinetics absorption clearance

Optimal Research Applications for UK-396082 Based on Quantitative Evidence


In Vivo Studies of Chronic Kidney Disease (CKD) and Renal Fibrosis

UK-396082 is ideally suited for rat subtotal nephrectomy models of CKD, where it has been shown to improve survival from 16% to 80%, reduce glomerular and tubulointerstitial fibrosis, and preserve creatinine clearance [1]. This application directly leverages the compound's antifibrotic efficacy and favorable pharmacokinetics for chronic dosing.

Abdominal Aortic Aneurysm (AAA) Development and Rupture Prevention Studies

Researchers investigating the role of TAFI in AAA pathogenesis should select UK-396082 over MA-TCK26D6 based on its superior mortality reduction (8.3% vs 16.6% mortality) in the angiotensin II ApoE-/- mouse model [1]. This application exploits the compound's unique ability to uncouple thromboprotection from bleeding risk.

Thrombosis Research Requiring Selective TAFIa Inhibition Without Bleeding Confounds

For studies requiring pharmacological modulation of fibrinolysis without introducing bleeding as a confounding variable, UK-396082 offers a distinct advantage over direct anticoagulants. Its antithrombotic efficacy in rabbit venous thrombosis models, coupled with no effect on surgical bleeding [1], makes it an essential tool for dissecting coagulation-fibrinolysis crosstalk.

TAFIa Target Engagement and Selectivity Profiling

When precise quantification of TAFIa inhibition and off-target CPN activity is required, UK-396082's well-defined Ki (10 nM) and >1000-fold CPN selectivity [1] provide a reliable benchmark. This makes it suitable as a reference compound in assay development and in comparative studies evaluating novel TAFIa inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-396082

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.